molecular formula C4H4N4S B6235441 [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine CAS No. 1368879-45-1

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine

Cat. No.: B6235441
CAS No.: 1368879-45-1
M. Wt: 140.2
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Description

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by a fused ring system consisting of a triazole and a thiazole ring, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms in the ring structure contributes to its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-haloketones or α-haloesters in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives .

Scientific Research Applications

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may act as an inhibitor of enzymes involved in microbial metabolism, leading to antimicrobial effects. The presence of nitrogen and sulfur atoms in the ring structure allows for the formation of hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties. This compound’s ability to form hydrogen bonds and interact with various biological targets makes it a valuable scaffold for drug design and development .

Properties

CAS No.

1368879-45-1

Molecular Formula

C4H4N4S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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